molecular formula C15H17N3O4S B2651866 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide CAS No. 921544-77-6

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide

Cat. No.: B2651866
CAS No.: 921544-77-6
M. Wt: 335.38
InChI Key: QGZYFAKPZAMKFZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base.

    Coupling with Phenyl Derivatives: The pyridazine derivative is then coupled with phenyl derivatives through nucleophilic substitution reactions.

    Methoxyacetamide Formation: Finally, the methoxyacetamide group is introduced through acylation reactions using methoxyacetyl chloride or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The pyridazine ring can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit calcium ion influx, which is crucial for platelet aggregation, thereby exhibiting antiplatelet activity .

Comparison with Similar Compounds

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide can be compared with other pyridazine derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

These compounds share the pyridazine core but differ in their substituents, leading to varied biological activities and applications.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-23(20,21)15-9-8-13(17-18-15)11-4-6-12(7-5-11)16-14(19)10-22-2/h4-9H,3,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZYFAKPZAMKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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